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Compound of Interest

Compound Name: 4'-Chloroacetanilide

Cat. No.: B195516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(4-chlorophenyl)acetamide, a member of the acetamide family, serves as a significant

molecule in the landscape of chemical and pharmaceutical research. Its structural framework is

a precursor and an intermediate in the synthesis of various organic compounds. Understanding

the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for

elucidating its physicochemical properties, predicting its behavior in different environments, and

designing new molecular entities with desired biological activities. This technical guide provides

an in-depth analysis of the crystal structure of N-(4-chlorophenyl)acetamide, based on a

redetermination of its structure using single-crystal X-ray diffraction. Detailed experimental

protocols for its synthesis and crystallographic analysis are presented, along with a

comprehensive tabulation of its structural parameters.

Experimental Protocols
Synthesis of N-(4-chlorophenyl)acetamide
A standard method for the synthesis of N-(4-chlorophenyl)acetamide involves the acetylation of

4-chloroaniline with acetic anhydride.[1]

Materials:

4-chloroaniline
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Acetic anhydride

Glacial acetic acid (catalyst)

Ethanol (recrystallization solvent)

Distilled water

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

Heating mantle

Magnetic stirrer

Procedure:

In a round-bottom flask, dissolve 4-chloroaniline in glacial acetic acid.

To this solution, add acetic anhydride dropwise while stirring. An exothermic reaction is

expected.

After the addition is complete, heat the reaction mixture to reflux for a period of 1-2 hours to

ensure the reaction goes to completion.

Monitor the reaction progress using thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and then pour it into a

beaker containing cold water to precipitate the crude product.

Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold

water to remove any remaining acid and unreacted reagents.

Purify the crude N-(4-chlorophenyl)acetamide by recrystallization from a suitable solvent,

such as ethanol, to obtain colorless crystals.

Dry the purified crystals in a desiccator. The purity can be confirmed by measuring the

melting point and by spectroscopic techniques such as NMR and IR.
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Crystal Structure Determination
The crystal structure of N-(4-chlorophenyl)acetamide was redetermined to a higher precision by

Gowda et al.[2] The following protocol is based on their reported methodology.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow

evaporation of an ethanolic solution of the purified N-(4-chlorophenyl)acetamide at room

temperature.[2]

X-ray Diffraction Data Collection:

A suitable single crystal of dimensions approximately 0.33 x 0.10 x 0.08 mm was selected

and mounted on a diffractometer.[2]

X-ray diffraction data were collected using Cu Kα radiation (λ = 1.5418 Å) at a temperature of

299(2) K.[2]

An Enraf–Nonius CAD-4 diffractometer was used for data collection.[2]

A total of 1260 reflections were measured, of which 793 were independent.[2]

Structure Solution and Refinement:

The structure was solved by direct methods and refined by full-matrix least-squares on F².

The positions of the hydrogen atoms of the NH group were located in a difference Fourier

map and their coordinates were refined.[2]

The carbon-bound hydrogen atoms were positioned with idealized geometry and refined

using a riding model.[2]

The final refinement converged to an R-factor of 0.030 for reflections with I > 2σ(I) and a

wR(F²) of 0.084 for all data.[2]

Data Presentation
The crystallographic data reveals that N-(4-chlorophenyl)acetamide crystallizes in the

orthorhombic space group Pna2₁.[2]
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Table 1: Crystal Data and Structure Refinement Details
Parameter Value

Chemical formula C₈H₈ClNO

Formula weight 169.60

Crystal system Orthorhombic

Space group Pna2₁

a (Å) 9.7163 (7)

b (Å) 12.8528 (9)

c (Å) 6.5282 (6)

V (Å³) 815.25 (11)

Z 4

Temperature (K) 299 (2)

Radiation, λ (Å) Cu Kα, 1.5418

µ (mm⁻¹) 3.65

Crystal size (mm) 0.33 x 0.10 x 0.08

Reflections collected 1260

Independent reflections 793

R_int 0.027

R[F² > 2σ(F²)] 0.030

wR(F²) 0.084

Goodness-of-fit on F² 1.04

Data sourced from Gowda et al., 2007.[2]

Table 2: Selected Bond Lengths (Å)
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Atom 1 Atom 2 Length (Å)

Cl1 C4 1.742(3)

O1 C7 1.231(3)

N1 C1 1.418(3)

N1 C7 1.345(3)

C1 C2 1.383(4)

C1 C6 1.387(4)

C2 C3 1.381(4)

C3 C4 1.378(4)

C4 C5 1.376(4)

C5 C6 1.382(4)

C7 C8 1.506(4)

Note: Atom numbering is based on the crystallographic data.

Table 3: Selected Bond Angles (°)
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Atom 1 Atom 2 Atom 3 Angle (°)

C1 N1 C7 127.8(2)

N1 C1 C2 121.2(2)

N1 C1 C6 118.8(2)

C2 C1 C6 120.0(3)

C1 C2 C3 119.7(3)

C2 C3 C4 120.6(3)

Cl1 C4 C3 119.3(2)

Cl1 C4 C5 119.6(2)

C3 C4 C5 121.1(3)

C4 C5 C6 119.2(3)

C1 C6 C5 119.4(3)

O1 C7 N1 123.3(3)

O1 C7 C8 121.3(3)

N1 C7 C8 115.4(2)

Note: Atom numbering is based on the crystallographic data.

Table 4: Selected Torsion Angles (°)
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Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)

C6 C1 N1 C7 -156.4(3)

C2 C1 N1 C7 24.5(4)

C1 N1 C7 O1 -2.9(4)

C1 N1 C7 C8 177.6(2)

N1 C1 C2 C3 179.1(3)

C6 C1 C2 C3 -1.8(4)

C1 C2 C3 C4 0.9(5)

C2 C3 C4 C5 0.3(5)

C2 C3 C4 Cl1 -178.8(2)

C3 C4 C5 C6 -1.1(5)

Cl1 C4 C5 C6 178.0(2)

N1 C1 C6 C5 -178.6(3)

C2 C1 C6 C5 2.3(4)

C4 C5 C6 C1 -0.5(5)

Note: Atom numbering is based on the crystallographic data.

Hydrogen Bonding
The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the

molecules into chains along the crystallographic c-axis.[2]

Table 5: Hydrogen Bond Geometry (Å, °)
D H A d(D-H) d(H···A) d(D···A) ∠(DHA)

N1 H1 O1ⁱ 0.86 2.06 2.909(3) 169

Symmetry code: (i) x, y, z+1. Data sourced from Gowda et al., 2007.[2]
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Visualization
Molecular Structure
The molecular structure of N-(4-chlorophenyl)acetamide consists of a central acetamide group

linked to a 4-chlorophenyl ring. The geometry of the amide linkage and the relative orientation

of the phenyl ring are key structural features.

Molecular structure of N-(4-chlorophenyl)acetamide.

Crystal Packing and Hydrogen Bonding
The crystal packing is characterized by the formation of infinite chains of molecules linked by N

—H···O hydrogen bonds. This arrangement plays a crucial role in the stability and physical

properties of the crystalline solid.

Molecule A

Molecule B (z+1)

Molecule C (z+2)

N1-H1 C7=O1

C7=O1

 N-H···O

N1-H1

C7=O1

 N-H···O

N1-H1

Click to download full resolution via product page

Hydrogen bonding network in N-(4-chlorophenyl)acetamide.

Conclusion
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This technical guide has provided a comprehensive overview of the crystal structure of N-(4-

chlorophenyl)acetamide. The detailed crystallographic data, presented in tabular format, offers

precise information on bond lengths, bond angles, and the overall molecular geometry. The

visualization of the molecular structure and the hydrogen bonding network further illuminates

the key structural features. The outlined experimental protocols for synthesis and crystal

structure determination provide a practical guide for researchers in the field. This detailed

structural understanding is fundamental for applications in medicinal chemistry, materials

science, and drug development, enabling the rational design of new compounds based on the

N-(4-chlorophenyl)acetamide scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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